Dmpe-mpeg(2000)
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H72NO11P |
|---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43) |
InChI Key |
SQPXBATXPJRFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic and Preparation Methodologies for Dmpe Mpeg 2000 and Its Supramolecular Assemblies
Advanced Methodologies for Incorporating DMPE-mPEG(2000) into Lipid and Polymeric Nanostructures
Influence of Formulation Parameters on Self-Assembly Processes
The self-assembly of amphiphilic molecules like DMPE-mPEG(2000) into supramolecular structures is highly sensitive to various formulation parameters mdpi.commdpi.com. These parameters dictate the kinetics, equilibrium, and final morphology of the assembled nanostructures. Key factors influencing self-assembly include:
Solvent Conditions: The type of organic solvent used for dissolving the lipids and polymers, as well as the composition of the aqueous phase (e.g., salt concentration, pH), can significantly alter self-assembly pathways and the stability of the resulting aggregates mdpi.commdpi.com.
Temperature: Temperature plays a critical role in lipid phase behavior and the stability of self-assembled structures mdpi.com.
Mixing Conditions: Parameters such as stirring speed and the rate of addition of components can influence the nucleation and growth phases of nanoparticle formation researchgate.netacs.org.
DMPE-mPEG(2000) itself, as an amphiphile, undergoes self-assembly. Its PEGylation can modulate the lipid phase behavior of other lipids, for example, suppressing the propensity for non-lamellar phase formation in certain lipid systems researchgate.net. The hydrophilic PEG chains contribute to steric stabilization, preventing aggregation and maintaining the integrity of the assembled structures rsc.orgresearchgate.net.
The concentration of DMPE-mPEG(2000) is a critical determinant of its self-assembly behavior, influencing both the rate at which structures form (kinetics) and the stability of the final assemblies (equilibrium) rsc.orgacs.org. In lipid nanoparticle (LNP) formulations, the molar percentage of PEG-lipids, including DMPE-mPEG(2000), affects particle size and morphology acs.org. Studies on similar PEGylated lipids have shown that varying the PEG fraction can alter the average size of nanoparticles; for example, an increase in PEG fraction has been observed to decrease nanoparticle size nih.gov.
DMPE-mPEG(2000) can be incorporated into liposome (B1194612) membranes up to a critical concentration, typically around 8-10 mol%, without causing significant structural perturbations. Beyond this concentration, a breakdown of the liposome structure into flat lamellar discs may occur diva-portal.org. This suggests a concentration-dependent transition in self-assembly and structural integrity. While specific quantitative data on critical micelle concentration (CMC) or critical aggregation concentration (CAC) for DMPE-mPEG(2000) alone is not detailed in the provided search results, its concentration is vital for forming stable micelles or incorporated structures within larger assemblies acs.org.
Table 1: Influence of DMPE-mPEG(2000) Incorporation on Nanoparticle Size
| Nanoparticle Composition | DMPE-mPEG(2000) Concentration | Average Size (nm) | Method of Characterization | Reference |
| γ-CD-C10 nanoparticles decorated with DMPE-mPEG(2000) | Not specified | ~100 | STEM | researchgate.net |
| DMPC vesicles with DMPE-PEG2000 | 5% (mol) | Not specified | Not specified | nih.gov |
| DMPC vesicles with DMPE-PEG2000 | 1% (mol) | Not specified | Not specified | nih.gov |
| PEG-substituted LNPs (using DMPE-PEG) | Not specified | ~70 | DLS | rsc.org |
| PEG-substituted LNPs (using DSPE-PEG, DMG-PEG, DTA-PEG) | Not specified | 90–100 | DLS | rsc.org |
Note: The table illustrates general trends observed in studies incorporating DMPE-mPEG(2000) or similar PEGylated lipids. Specific concentration-dependent kinetic and equilibrium data for DMPE-mPEG(2000) alone would require more targeted experimental investigation.
Table 2: Impact of PEGylated Lipids on LNP Size and Zeta Potential
| LNP Formulation Component | Average Size (nm) | Zeta Potential (mV) | Reference |
| DMPE-PEG (2000) | ~70 | Neutral | rsc.org |
| DSPE-PEG (2000) | 90–100 | Neutral | rsc.org |
| DMG-PEG (2000) | 90–100 | +5 to +7 | rsc.org |
| DTA-PEG (2000) | 90–100 | +5 to +7 | rsc.org |
Note: This table compares the impact of different PEG-lipid structures, including DMPE-PEG, on LNP characteristics. The data highlights how variations in the lipid-PEG linkage can influence particle size and surface charge.
Structural and Morphological Engineering Modulated by Dmpe Mpeg 2000
Interfacial Phenomena and Stabilization in Model Membrane Systems
Role in Smoothing and Sealing Solid-Supported Lipid Layers
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-methoxy(polyethylene glycol)-2000 (DMPE-mPEG(2000)) is a critical lipid-based component utilized for the precise engineering of solid-supported lipid layers (SSLs), particularly colloid supported lipid bilayers (CSLBs). The functionalization of lipid bilayers with DMPE-mPEG(2000) imparts essential properties that contribute to surface smoothing and layer sealing. The poly(ethylene glycol) (PEG) chains, extending from the phospholipid anchor, create a steric barrier and a hydration layer rsc.org. This characteristic arrangement is fundamental in preventing the close packing and aggregation of lipid structures, thereby fostering a more uniform and defect-minimized surface frontiersin.org.
Data Tables:
The following tables summarize key research findings that illustrate the impact of PEGylated lipids, analogous to DMPE-mPEG(2000), on the stability and dynamics of supported lipid layers.
Table 1: Effect of PEGylated Lipids on Colloid Supported Lipid Bilayer (CSLB) Stability This table presents data derived from studies utilizing DSPE-PEG2000, a lipid with a PEG chain similar in function to that in DMPE-mPEG(2000), to demonstrate the influence of PEGylation on CSLB aggregation and stability frontiersin.org.
| Lipid Composition (DPPC CSLBs) | DSPE-PEG2000 Concentration (mol%) | Percentage of Single Particles (%) | Notes |
| DPPC only | 0 | ~65 | Strong attraction, significant clustering. |
| DPPC + DSPE-PEG2000 | 5 | 75 | Highest stability observed. |
| DPPC + DSPE-PEG2000 | 10 | Minimal variation from 5% | Interaction strength slightly increased. |
Table 2: Impact of PEGylated Lipids on Lipid Bilayer Fluidity This table illustrates the effect of incorporating PEGylated lipids (DSPE-PEG2000) on the fluidity of fluid lipid membranes, as assessed by fluorescence recovery measurements rsc.org.
| Lipid Composition (DOPC Membrane) | DSPE-PEG2000 Concentration (mol%) | Effect on Fluorescence Recovery (Fluidity) |
| DOPC only | 0 | Baseline |
| DOPC + DSPE-PEG2000 | 5 | No pronounced effects |
| DOPC + DSPE-PEG2000 | 10 | Markedly decelerated |
Mechanistic Insights into Dmpe Mpeg 2000 Interactions with Biological Mimics and Controlled Environments
Steric Stabilization Mechanisms Afforded by PEGylation in Model Membranes
The presence of DMPE-mPEG(2000) on the surface of lipid bilayers or vesicles confers significant steric stabilization, primarily through the formation of a dense, hydrated layer of PEG chains. This layer acts as a physical barrier, influencing interactions with biological components and the surrounding environment.
Prevention of Protein Adsorption and Opsonization in Vitro Mimics
DMPE-mPEG(2000) effectively prevents the non-specific adsorption of proteins, a phenomenon crucial for evading immune system recognition and prolonging circulation time in vivo. In in vitro model systems, the grafted PEG chains create a steric shield that repels proteins. This "stealth" effect is attributed to the high hydrophilicity and conformational flexibility of the PEG chains, which form a tightly packed, hydrated layer that hinders protein binding nih.govmedscape.comresearchgate.netrsc.orgresearchgate.net. Studies using model proteins like bovine serum albumin (BSA) and human fibrinogen (Fbg) have demonstrated a significant reduction in their adsorption to surfaces modified with DMPE-mPEG(2000) compared to unmodified surfaces researchgate.netrsc.orgresearchgate.net. For instance, a study investigating mixed DMPE:DMPE-PEG(2000) monolayers showed that increasing PEG concentration suppressed protein adsorption rsc.org.
Conformational Dynamics of PEG Chains and Their Influence on Interfacial Properties
The behavior of PEG chains is not static but rather dynamic, transitioning between different conformational states that significantly impact interfacial properties.
Effects of Mushroom-to-Brush Transition on Film Thickness and Stability
When DMPE-mPEG(2000) is incorporated into lipid membranes or monolayers, the PEG chains can exist in two primary conformations: "mushroom" and "brush." At low grafting densities or low concentrations, the PEG chains extend outwards from the surface, behaving as individual, coiled "mushrooms" mdpi.comnih.govresearchgate.net. As the concentration of DMPE-mPEG(2000) increases, the chains become more densely packed, leading to a transition to the "brush" conformation, where the chains are more extended and brush against each other mdpi.comnih.govresearchgate.net. This transition significantly influences film thickness and stability. For instance, at the mushroom-to-brush transition, DMPE-PEG films achieved thicknesses of up to 25 nm, substantially greater than the 8 nm thickness of pure DMPC films nih.govresearchgate.net. This increased thickness is a direct consequence of the extended, densely packed PEG chains, contributing to enhanced film stabilization nih.govresearchgate.net. The critical concentration for this transition is dependent on the PEG molecular weight and concentration nih.govresearchgate.net.
Impact on Lateral Diffusion of Membrane Components in Aligned Bilayers
The presence of DMPE-mPEG(2000) can influence the lateral diffusion of other components within a lipid bilayer. Studies using magnetically aligned lipid bilayers have investigated the lateral diffusion of DMPE-PEG(2000) itself and its impact on other lipids nih.govresearchgate.netcore.ac.uknih.gov. In systems below the mushroom-to-brush transition, DMPE-mPEG(2000) exhibits unrestricted lateral diffusion, with coefficients comparable to those of non-PEGylated lipids, suggesting its diffusion is primarily dictated by its hydrophobic anchor nih.govresearchgate.net. However, at higher concentrations or above the transition, surface crowding leads to slower diffusion, which becomes more pronounced with increasing PEG molecular weight and can become diffusion-time dependent, indicative of obstructed diffusion researchgate.net. While DMPE-mPEG(2000) itself diffuses within the membrane, its presence can affect the diffusion of other membrane components, though specific data on this effect for DMPE-mPEG(2000) influencing other lipids is less detailed in the provided snippets.
Modulation of Membrane Permeability and Release Characteristics in In Vitro Systems
The incorporation of DMPE-mPEG(2000) can alter the permeability of lipid bilayers and consequently modulate the release kinetics of encapsulated substances in in vitro systems. An increase in the DMPE-mPEG(2000) level within liposomes has been observed to significantly reduce the release rate constant of encapsulated molecules nih.gov. Furthermore, the mechanism of release can shift from diffusion-controlled to interfacial-controlled as the concentration of PEG-phospholipid increases. The magnitude of this effect is also dependent on the molecular weight of the PEG chain nih.gov. This modulation of permeability and release is likely due to the altered packing of lipids, changes in bilayer rigidity, and the formation of the protective PEG layer, which can hinder the movement of encapsulated substances across the membrane mdpi.comnih.gov.
Advanced Characterization Techniques for Dmpe Mpeg 2000 Systems
Microscopic and Scattering Techniques for Morphological and Structural Assessment
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Hydrodynamic Size and Distribution Profiling
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are indispensable techniques for determining the hydrodynamic size and size distribution of nanoparticles and their aggregates, such as those formed by DMPE-mPEG(2000) nih.govresearchgate.nethoriba.com. These methods rely on the principles of light scattering and the Brownian motion of particles in a fluid horiba.comcolostate.edu.
DLS measures the fluctuations in scattered light intensity caused by the random movement of particles. These fluctuations are correlated to the translational diffusion coefficient, which, via the Stokes-Einstein equation, is related to the hydrodynamic diameter of the particles nih.govhoriba.comcolostate.edu. DLS typically provides an intensity-weighted average size and a Polydispersity Index (PDI), where a PDI value below 0.3 generally indicates a narrow size distribution rsc.org. While DLS is widely used due to its ease of use, its results can be influenced by the presence of larger particles, which can disproportionately affect the intensity-weighted average nih.gov.
NTA offers an advancement by visualizing and tracking individual particles. By analyzing the Brownian motion of each particle frame-by-frame, NTA can determine both particle size and concentration, providing a number-frequency size distribution researchgate.netazonano.commurdoch.edu.au. This method is particularly useful for samples with broad size distributions or when accurate particle concentration is required nih.govnih.gov. Studies have shown that NTA can provide more accurate size distribution profiles compared to DLS, especially in complex samples nih.gov.
Research findings indicate that DMPE-mPEG(2000) can form stable micelles or be incorporated into liposomal structures. The size of these assemblies is influenced by factors such as the molar ratio of DMPE-mPEG(2000) and other lipids, as well as preparation methods pnas.orgnih.govresearchgate.net. For instance, increasing the molar ratio of PEG-lipids generally leads to smaller nanoparticle sizes pnas.orgnih.govresearchgate.net.
Small-Angle X-ray Scattering (SAXS) for Probing Molecular Structures and Interactions within Assemblies
Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate the structural organization, morphology, and intermolecular interactions within nanoscale assemblies, including those formed by DMPE-mPEG(2000) uni-saarland.deresearchgate.netarizona.edunih.gov. SAXS provides low-resolution structural information by analyzing the scattering of X-rays at small angles, which is sensitive to electron density variations on the nanometer scale arizona.eduresearchgate.net.
SAXS can reveal details about the internal structure of nanoparticles, such as the phase behavior (e.g., hexagonal HII or lamellar Lα phases) within lipid nanoparticles (LNPs) pnas.orgacs.org. For DMPE-mPEG(2000) incorporated into LNPs, SAXS can help elucidate how the PEG chain length and molar ratio affect the internal morphology and colloidal stability acs.org. For example, studies on similar PEGylated lipids have shown that PEG-lipids can influence the disordered/HII peak area ratio, indicating changes in internal structure acs.org. DMPE-mPEG(2000) has also been used in preparing liposomes for SAXS experiments to investigate molecular structures and interactions avantiresearch.com.
The technique is valuable for characterizing self-assembling systems, providing insights into how components like DMPE-mPEG(2000) organize into specific structures, such as discoidal or threadlike micelles, depending on lipid composition and environmental conditions researchgate.netnih.gov. SAXS data can be modeled to determine parameters like molecular shape, size, and interparticle distances, offering a comprehensive understanding of the assembly process arizona.edunih.gov.
Atomic Force Microscopy (AFM) for Surface Topography and Bilayer Thickness Characterization
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of the topography and structural features of nanocarriers, including those containing DMPE-mPEG(2000) unistra.frresearchgate.netnih.govresearch-solution.comnih.gov. AFM operates by scanning a sharp probe across the sample surface, detecting forces between the probe tip and the surface to generate a topographical map.
AFM can provide detailed information about the surface morphology of DMPE-mPEG(2000)-containing liposomes or nanoparticles researchgate.netnih.gov. It can reveal the smoothness, regularity, and potential defects on the surface of these structures researchgate.net. In the context of lipid bilayers, AFM can also be employed to estimate bilayer thickness, a critical parameter for understanding membrane integrity and function researchgate.netnih.gov. For instance, studies on supported lipid bilayers have used AFM to characterize structural properties, including thickness, which can be influenced by lipid composition and surface interactions nih.govresearchgate.net.
While direct measurements of DMPE-mPEG(2000) bilayer thickness are not explicitly detailed in the provided search results, AFM is a standard technique for characterizing the surface properties of lipid-based nanocarriers, which would include the influence of PEGylation on surface topography researchgate.netnih.gov.
Surface-Sensitive Analytical Methods
Determination of Critical Micelle Concentration (CMC) using Fluorescence Probes
The Critical Micelle Concentration (CMC) is a fundamental property of amphiphilic molecules like DMPE-mPEG(2000), representing the concentration above which surfactant molecules aggregate to form micelles iitkgp.ac.inrsc.orgresearchgate.net. Determining the CMC is crucial for understanding the stability and self-assembly behavior of these systems. Fluorescence spectroscopy, utilizing hydrophobic fluorescent probes, is a widely adopted and sensitive method for CMC determination iitkgp.ac.inrsc.orgresearchgate.net.
This technique relies on the change in fluorescence properties of a probe molecule (e.g., pyrene (B120774) or N-phenyl-1-naphthylamine) as it transitions from a polar aqueous environment to the hydrophobic interior of micelles iitkgp.ac.inrsc.orgavantiresearch.com. As the concentration of DMPE-mPEG(2000) increases, the probe becomes increasingly solubilized within the forming micelles, leading to detectable changes in fluorescence intensity, emission wavelength, or spectral ratios iitkgp.ac.inrsc.orgavantiresearch.com. The concentration at which these changes occur is identified as the CMC iitkgp.ac.inrsc.orgresearchgate.net.
Research indicates that DMPE-mPEG(2000) exhibits CMC values in the micromolar range nih.gov. For example, studies on similar DSPE-PEG(2000) have reported CMCs between 0.5-1.5 µM nih.govresearchgate.net. The PEG chain length can influence the CMC, with longer PEG chains generally leading to higher CMC values due to increased hydrophilicity nih.govresearchgate.net. The CMC of DMPE-mPEG(2000) is important for its application in formulations, as it dictates the concentration required to form stable micellar structures and influences the stability of these systems upon dilution google.com.
Theoretical and Computational Modeling of Dmpe Mpeg 2000 Systems
Molecular Dynamics Simulations of PEG-Lipid Integration into Lipid Bilayers
Molecular dynamics (MD) simulations are a powerful computational method for studying the structure and dynamics of biological systems, including lipid bilayers. scispace.com These simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG), to investigate the integration of DMPE-mPEG(2000) into lipid membranes. tue.nl
Simulation Setup and Force Fields:
A typical MD simulation setup for studying the integration of DMPE-mPEG(2000) involves constructing a lipid bilayer, often composed of a common phospholipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), solvated with water. The DMPE-mPEG(2000) molecule is then placed in the aqueous phase near the bilayer surface. The system is then subjected to energy minimization and equilibration steps before the production simulation.
The choice of force field is crucial for the accuracy of the simulation. Popular force fields for biomolecular simulations include CHARMM and AMBER for all-atom models, and the MARTINI force field for coarse-grained representations. gromacs.orggromacs.orgresearchgate.net These force fields consist of a set of parameters and potential energy functions that describe the interactions between atoms or coarse-grained beads. For PEGylated lipids, specific parameters for the PEG chain and the lipid anchor are required.
Integration Process and Free Energy Calculations:
MD simulations can track the spontaneous insertion of DMPE-mPEG(2000) into the lipid bilayer. However, this can be a slow process. To overcome this, enhanced sampling techniques like umbrella sampling are often employed to calculate the potential of mean force (PMF) of the insertion process. nih.govarxiv.orguni-saarland.denih.gov The PMF provides the free energy profile along a reaction coordinate, which is typically the distance of the DMPE-mPEG(2000) molecule from the center of the bilayer. The resulting free energy profile reveals the energy barriers and the most stable position of the PEGylated lipid within the membrane. researchgate.net
Key Findings from MD Simulations:
Penetration of PEG Chains: All-atom MD simulations have shown that under certain conditions, such as in a liquid-crystalline membrane, the PEG chains of DMPE-mPEG(2000) can penetrate the lipid core of the bilayer. In contrast, in a more ordered gel-phase membrane, the PEG chains are largely excluded from the lipid core. tue.nlnih.gov
Ion Interactions: Simulations have revealed that ions present in the physiological environment, such as Na+, can form close interactions with the oxygen atoms of the PEG chains, causing the chains to form loops around the ions. tue.nlnih.gov
Influence on Bilayer Properties: The integration of DMPE-mPEG(2000) can affect various properties of the lipid bilayer, including its thickness, area per lipid, and the order of the lipid acyl chains.
| Parameter | Typical Value/Choice | Significance |
|---|---|---|
| Force Field | CHARMM36, AMBER, MARTINI | Determines the accuracy of interatomic/inter-bead interactions. |
| Water Model | TIP3P, SPC | Represents the solvent environment. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Mimics experimental conditions. |
| Temperature | ~310 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |
| PMF Calculation Method | Umbrella Sampling | Calculates the free energy of insertion. |
Theoretical Frameworks for PEG Chain Conformational States and Interfacial Behavior
The behavior of the mPEG(2000) chain of DMPE-mPEG(2000) at the lipid bilayer surface is governed by principles of polymer physics. Two primary theoretical frameworks, scaling theory and self-consistent field theory (SCFT), are used to describe the conformational states and interfacial behavior of these grafted polymer chains.
Mushroom-to-Brush Transition:
At low grafting densities, the PEG chains are far apart from each other and adopt a "mushroom" conformation, where each chain is a random coil. As the grafting density increases, the chains begin to interact and stretch away from the surface to avoid overlap, leading to a "brush" conformation. This transition is a critical determinant of the properties of the PEGylated surface.
The transition between these two regimes can be predicted based on the Flory radius (R_F) of the PEG chain and the average distance (D) between adjacent PEG chains. nih.gov
Mushroom Regime: D > R_F
Brush Regime: D < R_F
Scaling Theory:
Scaling theory provides a simplified yet powerful way to describe the properties of polymer brushes. It predicts how the brush height (L) scales with the degree of polymerization (N) and the grafting density (σ). For a polymer brush in a good solvent, the brush height is predicted to scale as:
L ~ Nσ^(1/3)
Self-Consistent Field Theory (SCFT):
SCFT is a more detailed mean-field theory that can provide quantitative predictions of the density profile of the polymer brush and the free energy of the system. researchgate.netnih.govarxiv.org In SCFT, the interactions between polymer chains are replaced by an average potential field that each chain experiences. The theory is "self-consistent" because the potential field depends on the polymer density, which in turn is determined by the potential field. SCFT can be used to model the gradual change in PEG chain conformation from the mushroom to the brush regime and to calculate the pressure exerted by the PEG layer on the lipid bilayer.
| PEG Molecular Weight (Da) | Grafting Density (chains/nm²) | Distance between Chains (D) (nm) | Flory Radius (R_F) (nm) | Conformation |
|---|---|---|---|---|
| 2000 | 0.1 | 3.16 | ~2.5 | Mushroom |
| 2000 | 0.5 | 1.41 | ~2.5 | Brush |
| 5000 | 0.1 | 3.16 | ~4.0 | Brush |
| 5000 | 0.05 | 4.47 | ~4.0 | Mushroom |
Note: The Flory radius is an approximation and can vary with solvent conditions. The transition between mushroom and brush is gradual.
Modeling Approaches for Lateral Diffusion Phenomena in DMPE-mPEG(2000)-Containing Bilayers
The presence of DMPE-mPEG(2000) in a lipid bilayer significantly influences the lateral diffusion of both the PEGylated lipids themselves and the surrounding non-PEGylated lipids. Computational models are essential for understanding the mechanisms behind these effects.
Calculating Lateral Diffusion Coefficients from MD Simulations:
The lateral diffusion coefficient (D) is a measure of the rate at which a molecule moves in the plane of the membrane. In MD simulations, D is typically calculated from the mean square displacement (MSD) of the molecule over time, using the Einstein relation for two dimensions:
MSD(t) = 4Dt
By tracking the positions of individual lipids over the course of a simulation, the MSD can be calculated and the diffusion coefficient can be determined from the slope of the MSD versus time plot. nih.gov
Anomalous Diffusion in Crowded Environments:
In a pure lipid bilayer, lipids generally exhibit normal (Brownian) diffusion. However, the presence of obstacles, such as the bulky PEG chains of DMPE-mPEG(2000), can lead to anomalous diffusion, specifically subdiffusion. nih.govnih.govfrontiersin.orgsemanticscholar.orgcolostate.edu In subdiffusion, the MSD is no longer linear with time but follows a power law:
MSD(t) ~ t^α
where α is the anomalous diffusion exponent, and α < 1. This indicates that the movement of the lipids is hindered. The degree of anomalous diffusion is expected to increase with the concentration of DMPE-mPEG(2000).
Modeling Approaches:
Hydrodynamic Models: These models consider the lipid bilayer as a two-dimensional fluid and can be used to describe the long-range hydrodynamic interactions that influence diffusion. aps.org
Free Volume Theory: This theory posits that the rate of diffusion is related to the amount of free volume available for a molecule to move into. The presence of PEG chains can reduce the free volume at the bilayer surface, thereby slowing down diffusion.
Percolation Theory: This framework can be used to model diffusion in a system with obstacles. As the concentration of PEGylated lipids increases, they can form a network of obstacles that impedes the long-range diffusion of other lipids.
Key Findings from Diffusion Modeling:
Reduced Diffusion: The presence of DMPE-mPEG(2000) generally leads to a decrease in the lateral diffusion coefficient of both the PEGylated and non-PEGylated lipids. nih.gov
Concentration Dependence: The extent of this reduction in diffusion is dependent on the concentration of DMPE-mPEG(2000). At higher concentrations, the crowding effect of the PEG chains becomes more pronounced.
Anomalous Behavior: At sufficient concentrations, the diffusion of lipids in a DMPE-mPEG(2000)-containing bilayer transitions from normal to anomalous (subdiffusive).
| Modeling Approach | Key Concept | Prediction for DMPE-mPEG(2000) Systems |
|---|---|---|
| Mean Square Displacement (MSD) Analysis | Calculation of D from particle trajectories. | Provides quantitative values for lateral diffusion coefficients. |
| Anomalous Diffusion Models | MSD ~ t^α, with α < 1. | Describes hindered diffusion in crowded environments. |
| Hydrodynamic Models | Considers the membrane as a 2D fluid. | Accounts for long-range interactions affecting diffusion. |
| Free Volume Theory | Diffusion is dependent on available space. | Explains reduced diffusion due to PEG crowding. |
| Percolation Theory | Models diffusion in the presence of obstacles. | Predicts the onset of hindered long-range diffusion. |
Emerging Research Frontiers and Future Directions in Dmpe Mpeg 2000 Science
Advancements in Biomimetic Membrane Research Utilizing DMPE-mPEG(2000)
Biomimetic membranes, which are synthetic systems that mimic the structure and function of natural biological membranes, are a rapidly advancing field of research. mdpi.comresearchgate.net These membranes are crucial for applications ranging from biosensors to advanced separation technologies. mdpi.comresearchgate.net A significant challenge in creating stable and functional biomimetic membranes is ensuring the proper integration and stability of transmembrane proteins (TMPs), which require a supportive housing material to maintain their correct folding and function. mdpi.com
DMPE-mPEG(2000) and similar PEGylated lipids play a critical role in addressing this challenge. The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic, flexible, and bio-inert cushion on the membrane surface. This PEG layer helps to prevent non-specific protein adsorption and membrane fouling, which are common problems that can compromise membrane performance. mdpi.com Furthermore, the presence of these flexible polymer chains can be advantageous for the incorporation of membrane proteins. Theoretical models suggest that to minimize the hydrophobic mismatch between the protein and the host membrane, the membrane must deform to match the protein's hydrophobic length. The flexibility of the lipid-polymer conjugates can facilitate this accommodation. mdpi.com
Role of DMPE-mPEG(2000) in the Development of Advanced Nanocarrier Research Platforms
DMPE-mPEG(2000) is a fundamental component in the design of advanced nanocarrier platforms for therapeutic delivery. nanocs.netnih.gov Its amphiphilic nature, consisting of a hydrophobic dimyristoyl phosphatidylethanolamine (B1630911) (DMPE) anchor and a hydrophilic methoxy (B1213986) polyethylene glycol (mPEG) chain, allows it to self-assemble in aqueous solutions into structures like micelles and to be incorporated into the bilayer of liposomes or lipid nanoparticles (LNPs). medchemexpress.combroadpharm.com
A primary function of incorporating DMPE-mPEG(2000) into nanocarriers is to create a "stealth" effect. The hydrophilic and flexible PEG chains form a protective layer on the nanocarrier surface that reduces interactions with blood components, thereby hindering uptake by the reticuloendothelial system (RES). researchgate.netresearchgate.net This leads to significantly prolonged blood circulation times, allowing for greater accumulation of the nanocarrier at the target site, such as a tumor. researchgate.netresearchgate.netechelon-inc.com
The utility of DMPE-mPEG(2000) has been demonstrated in various research applications:
Ocular Drug Delivery : It has been used in the synthesis of nanostructured lipid carriers (NLCs) for the ocular administration of antibiotics like ciprofloxacin. caymanchem.com
Gene Delivery : Formulations containing DMPE-mPEG(2000) are optimized for gene delivery by adjusting parameters like PEG density to improve transfection efficiency and cellular uptake. shochem.com
Vitamin Delivery : In combination with other lipids, DSPE-mPEG(2000), a structurally similar compound, has been used to form micelles that enhance the stability of vitamin K in acidic environments, potentially improving oral bioavailability. mdpi.com
The inclusion of DMPE-mPEG(2000) and its analogues has a profound impact on the physicochemical properties of nanocarriers, as detailed in the table below.
| Property | Effect of DMPE-mPEG(2000) Incorporation | Reference |
|---|---|---|
| Colloidal Stability | Increases stability by minimizing aggregation through steric hindrance. | researchgate.netresearchgate.net |
| Blood Circulation Time | Prolongs circulation half-life by creating a "stealth" surface that evades the RES. | echelon-inc.com |
| Particle Size | Influences the final size of the nanoparticle, which is a critical parameter for in vivo behavior. | shochem.com |
| Surface Functionalization | The PEG chain can be modified with targeting ligands (antibodies, peptides) for specific delivery. | nanocs.net |
Methodological Innovations in the Synthesis and Characterization of DMPE-mPEG(2000) and its Formulations
Advances in the synthesis and characterization of DMPE-mPEG(2000) are crucial for ensuring the quality, stability, and performance of the nanomedicines and other platforms in which it is used.
Synthesis: The synthesis of PEGylated phospholipids (B1166683) like DMPE-mPEG(2000) generally involves the covalent conjugation of the DMPE lipid anchor to a methoxy-terminated polyethylene glycol chain. nanocs.net Innovations in synthetic chemistry have led to more controlled and efficient processes. For instance, "click" chemistry reactions, such as the thiol-ene reaction between a maleimide (B117702) group and a sulfhydryl group, have been utilized to synthesize functionalized DSPE-mPEG(2000) conjugates. researchgate.net Furthermore, amine-terminated versions like DMPE-PEG-amine are available, allowing for further derivatization and conjugation of targeting molecules. broadpharm.com
Characterization: A suite of advanced analytical techniques is employed to characterize both the raw DMPE-mPEG(2000) material and its final formulations. These methods are essential for determining purity, polydispersity, stability, and the physical properties of the resulting nanoparticles. biorxiv.orgnih.gov
A 2021 study introduced a stability-indicating assay method using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). nih.gov This method was developed to quantify DMPE-mPEG(2000) and identify its degradation products under various stress conditions, with structural elucidation performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.gov
The table below summarizes key characterization techniques and their applications.
| Technique | Parameter Measured | Reference |
|---|---|---|
| HPLC-CAD | Quantification and stability analysis of the DMPE-mPEG(2000) compound. | nih.gov |
| LC-HRMS | Identification of impurities and degradation products; verification of molecular weight. | biorxiv.orgnih.gov |
| Dynamic Light Scattering (DLS) | Measures the size, size distribution, and polydispersity of nanoparticles in a formulation. | shochem.comnih.gov |
| Zeta Potential Analysis | Determines the surface charge of nanoparticles, which influences their stability and interaction with biological systems. | shochem.comnih.gov |
| 31P-NMR Spectroscopy | Investigates the interactions between the phosphate (B84403) group of the lipid and other components within a nanoparticle formulation. | mdpi.com |
| FTIR Spectroscopy | Confirms the chemical structure and successful synthesis of functionalized conjugates. | nih.gov |
Theoretical Contributions to Rational Design of DMPE-mPEG(2000)-Based Supramolecular Structures
The self-assembly of amphiphilic molecules like DMPE-mPEG(2000) into complex supramolecular structures is governed by a delicate balance of intermolecular forces. Rational design, aided by theoretical modeling and computational simulations, is becoming an indispensable tool for predicting and controlling this assembly process to create functional materials with desired properties. researchgate.net
The core principle of rational design is to establish clear relationships between the molecular structure of the building blocks and the final properties of the assembled vesicle or micelle. nih.gov For DMPE-mPEG(2000), key molecular parameters that can be tuned include:
Lipid Anchor Hydrophobicity : The length and saturation of the acyl chains (e.g., dimyristoyl, 14:0) influence the packing of the lipids in the hydrophobic core.
PEG Chain Length : The molecular weight of the PEG chain (e.g., 2000 Da) dictates the thickness of the hydrophilic corona, which in turn affects particle size, curvature, and in vivo stability.
Headgroup Chemistry : The terminal group of the PEG chain can be modified (e.g., methoxy, amine, carboxyl) to introduce specific functionalities or alter surface properties.
By systematically modifying these features, researchers can control the self-assembly process to achieve a wide range of vesicle diameters and stability profiles that may not be accessible simply by changing assembly conditions. nih.gov For example, research on the design of porous PEG films for DNA immobilization has shown how controlling the stoichiometry of reactive components can lead to matrices with specific properties for high-efficiency biomolecular interactions. mdpi.com These principles are directly applicable to the design of DMPE-mPEG(2000)-based systems for creating customized nanocarriers or stable biomimetic surfaces. Theoretical approaches allow for the pre-screening of numerous molecular designs, saving experimental time and resources, and accelerating the development of novel, highly functional supramolecular structures. researchgate.net
Q & A
Q. What are the key physicochemical properties of DMPE-MPEG(2000) that influence its handling in laboratory settings?
DMPE-MPEG(2000) is a solid compound with no odor, non-flammable, and non-explosive properties. Its stability under standard laboratory conditions makes it suitable for long-term storage. Researchers should note its lack of acute toxicity (no skin/eye irritation) and ensure compliance with general chemical handling protocols. Storage recommendations include avoiding extreme temperatures and moisture to maintain structural integrity .
Q. How should researchers safely dispose of DMPE-MPEG(2000) waste in academic laboratories?
Small quantities can be disposed of with household waste, while uncontaminated packaging should follow institutional guidelines. For larger quantities, consult local regulations for chemical waste management. The compound’s low environmental hazard (Water Hazard Class 1) permits cautious disposal without specialized treatment, but adherence to OSHA HCS standards is mandatory .
Q. What protocols are recommended for validating the purity of DMPE-MPEG(2000) batches?
Use spectroscopic (e.g., NMR, FTIR) and chromatographic (e.g., HPLC) techniques to confirm molecular structure and purity. Batch-specific documentation should include synthesis conditions and impurity profiles. Cross-referencing with vendor-provided Certificates of Analysis (CoA) ensures consistency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate DMPE-MPEG(2000)’s stability under varying physiological conditions?
Design accelerated stability studies by exposing the compound to pH gradients (e.g., 4.0–7.4), elevated temperatures (e.g., 37°C), and oxidative environments. Monitor degradation via mass spectrometry and dynamic light scattering (DLS). Include controls with inert buffers to isolate environmental effects. Data should be integrated into a DMP with metadata on experimental parameters and raw datasets stored in FAIR-aligned repositories .
Q. What methodological approaches resolve inconsistencies in solubility data for DMPE-MPEG(2000)?
Systematically test solubility in solvents with varying polarity (e.g., water, chloroform, DMSO) using gravimetric or spectrophotometric methods. Document temperature, agitation, and solvent purity. Apply statistical models (e.g., ANOVA) to identify outliers, and validate findings with independent replicates. Use tools like DMP Assistant to track protocol iterations and data versions .
Q. How do physicochemical properties of DMPE-MPEG(2000) influence its performance in nanoparticle formulations?
The PEG chain length (2000 Da) affects hydrophilicity, critical micelle concentration, and drug-loading efficiency. Optimize formulation parameters (e.g., lipid-to-PEG ratio, hydration time) using design-of-experiments (DoE) frameworks. Characterize nanoparticles via TEM and zeta potential measurements. Include batch records in DMPs to ensure reproducibility across labs .
Q. What experimental controls are essential when studying DMPE-MPEG(2000)’s interaction with biological membranes?
Include negative controls (e.g., PEG-free lipids) and positive controls (e.g., known membrane-disrupting agents). Use fluorescence-based assays (e.g., calcein leakage) to quantify membrane permeability. Validate results with computational simulations (e.g., molecular dynamics). Data should adhere to FAIR principles, with raw imaging files archived in community repositories like Zenodo .
Data Management & Reproducibility
Q. How should DMPE-MPEG(2000) experimental data be integrated into a FAIR-compliant Data Management Plan (DMP)?
Specify data types (e.g., spectral files, chromatograms) and formats (e.g., .csv, .tif). Use persistent identifiers (DOIs) for datasets via OSTI DataID or institutional repositories. Document metadata standards (e.g., MIAME for omics data) and storage timelines (minimum 10 years post-publication). Reference community-accepted repositories (e.g., PubChem for chemical data) in the DMP .
Q. What strategies mitigate batch-to-batch variability in multi-institutional studies using DMPE-MPEG(2000)?
Implement centralized batch characterization and distribute aliquots to collaborating labs. Use blockchain-enabled lab notebooks (e.g., LabArchives) to track procedural deviations. Share raw analytical data (e.g., NMR spectra) via federated repositories, ensuring alignment with DOE/SC guidelines for machine-readable formats .
Q. How can researchers ensure computational models of DMPE-MPEG(2000) behavior are reproducible?
Archive simulation parameters (force fields, solvation models) and code versions (e.g., GROMACS, LAMMPS) in platforms like GitHub. Use containerization (Docker/Singularity) to standardize software environments. Publish validation datasets alongside peer-reviewed manuscripts, citing ERC’s DMP templates for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
